N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound with a complex structure that includes benzimidazole, tetrazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Benzimidazole to Benzyl Chloride: The benzimidazole is then reacted with benzyl chloride to form N-(1H-benzimidazol-2-ylmethyl)benzyl chloride.
Introduction of Tetrazole Group: The benzyl chloride derivative is then reacted with sodium azide and triethylamine to introduce the tetrazole ring, forming N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzyl chloride.
Formation of Benzamide: Finally, the benzyl chloride derivative is reacted with ammonia or an amine to form the benzamide group, yielding the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and tetrazole rings.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives of the compound.
Substitution: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and tetrazole rings.
Reduction: Reduced forms of any nitro groups present.
Substitution: Substituted benzamide derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of benzimidazole and tetrazole rings, which are common in many pharmaceuticals, suggests that it could interact with biological targets effectively.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to DNA or proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide: Lacks the tetrazole ring, which may reduce its biological activity.
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide: Similar structure but different substitution pattern, which can affect its reactivity and properties.
4-chloro-2-(1H-tetrazol-1-yl)benzamide: Lacks the benzimidazole ring, which may alter its binding properties and biological activity.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of benzimidazole, tetrazole, and benzamide moieties in a single molecule
Properties
Molecular Formula |
C16H12ClN7O |
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Molecular Weight |
353.76 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H12ClN7O/c17-10-5-6-11(14(7-10)24-9-19-22-23-24)16(25)18-8-15-20-12-3-1-2-4-13(12)21-15/h1-7,9H,8H2,(H,18,25)(H,20,21) |
InChI Key |
QZCWXZQJGOALDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
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